molecular formula C10H13FN2O B3199168 N-(3-aminopropyl)-3-fluorobenzamide CAS No. 1016788-70-7

N-(3-aminopropyl)-3-fluorobenzamide

Cat. No. B3199168
CAS RN: 1016788-70-7
M. Wt: 196.22 g/mol
InChI Key: BMPOXPIXLUZIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)-3-fluorobenzamide, commonly known as ‘3-F-ABA,’ is a chemical compound that has gained significant attention in scientific research in recent years. It is a small molecule that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. 3-F-ABA has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 3-F-ABA is not fully understood. However, studies have shown that it interacts with several molecular targets in the body, including the dopamine D2 receptor, sigma-1 receptor, and voltage-gated sodium channels. 3-F-ABA has been shown to modulate the activity of these targets, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 3-F-ABA has various biochemical and physiological effects. In vitro studies have demonstrated that 3-F-ABA inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that 3-F-ABA has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 3-F-ABA has been shown to modulate the release of neurotransmitters, including dopamine and serotonin, and to inhibit the activity of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-F-ABA is its versatility as a scaffold for the development of new compounds with improved biological activities. Additionally, 3-F-ABA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of 3-F-ABA is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For the study of 3-F-ABA include the development of new compounds based on the 3-F-ABA scaffold and further investigation of its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-F-ABA has been studied for its potential applications in various fields of research. In medicinal chemistry, 3-F-ABA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 3-F-ABA has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In drug discovery, 3-F-ABA has been used as a scaffold for the development of new compounds with improved biological activities.

properties

IUPAC Name

N-(3-aminopropyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPOXPIXLUZIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-aminopropyl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-aminopropyl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-aminopropyl)-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-aminopropyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.